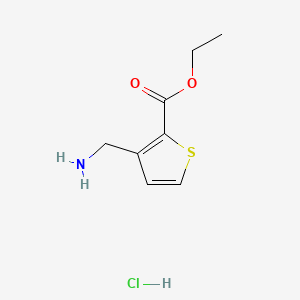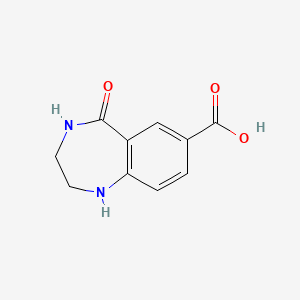
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as BTP-2, is an organic compound containing a five-membered heterocyclic ring with a trifluoroethoxy substituent on the benzyl group. BTP-2 is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in the fields of medicine, agriculture, and materials science. This article will discuss the synthesis of BTP-2, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione is a versatile compound that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of metal complexes. In addition, this compound has been used as a reagent in the preparation of metal-organic frameworks (MOFs) and other porous materials.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione is not well understood. However, it is believed that the trifluoroethoxy group on the benzyl group helps to stabilize the five-membered heterocyclic ring and facilitates the formation of various intermediates in the reaction. It is also thought that the trifluoroethoxy group helps to reduce the reactivity of the benzyl group, allowing for the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some anti-inflammatory and antioxidant effects. In addition, this compound may have some anti-tumor activity, although more research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to act as a catalyst in organic reactions. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, this compound is not very stable and can decompose rapidly at higher temperatures.
Orientations Futures
The potential future directions for 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione include the development of new synthetic methods and the exploration of new applications. For example, this compound could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. In addition, this compound could be used as a reagent in the preparation of MOFs and other porous materials. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Méthodes De Synthèse
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized by a variety of methods, including the reaction of trifluoroethanol with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of around 80°C and a pressure of 1 atm. The product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroethoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)8-20-10-6-11(18)17(12(10)19)7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSLOUKSPBELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)
![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)

![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)


![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)


![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
